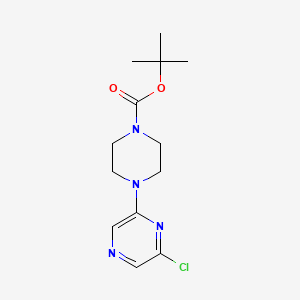

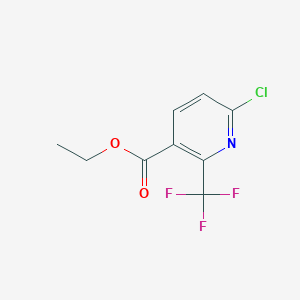

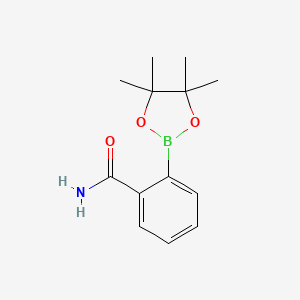

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” often involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is another common method .Chemical Reactions Analysis

The specific chemical reactions involving “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” are not well-documented .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” are not well-documented .Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure Study

- Scientific Field : Structural Chemistry

- Application Summary : This compound is an important boric acid derivative. It’s used in the study of molecular structure characteristics, conformation, and some special physical and chemical properties .

- Methods of Application : The compound is obtained by a two-step substitution reaction. The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS. The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .

- Results : The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .

Organic Intermediate in Drug Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .

- Methods of Application : The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .

- Results : The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .

Organic Synthesis Reagent

- Scientific Field : Organic Chemistry

- Application Summary : This compound is used as a reagent in organic synthesis .

- Methods of Application : A common method to prepare this compound is to react tetramethyl diborane with bromobenzene .

- Results : The product is a colorless solid that is soluble in organic solvents such as chloroform, ether, and dichloromethane. It is stable under normal conditions but may hydrolyze in a humid environment .

Precursor for Silane Derivatives

- Scientific Field : Organosilicon Chemistry

- Application Summary : This compound can be used to synthesize silane derivatives, such as trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane .

- Methods of Application : The specific synthetic route is not provided, but it typically involves reactions with organosilicon reagents .

- Results : The resulting silane derivative has a molecular weight of 300.28 and is a solid at room temperature .

Precursor for Thiophene Derivatives

- Scientific Field : Heterocyclic Chemistry

- Application Summary : This compound can be used to synthesize thiophene derivatives, such as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene .

- Methods of Application : The specific synthetic route is not provided, but it typically involves reactions with thiophene reagents .

- Results : The resulting thiophene derivative has a molecular weight of 210.10 and is a solid at room temperature .

Boron Neutron Capture Therapy

- Scientific Field : Medical Chemistry

- Application Summary : This compound has been used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

- Methods of Application : The specific method of application is not provided, but it typically involves the use of this compound as a boron source in the therapy .

- Results : The results of the therapy are not provided in the source .

Catalyst in Organic Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : This compound is used as a catalyst in organic synthesis .

- Methods of Application : A common method to prepare this compound is to react tetramethyl diborane with bromobenzene .

- Results : The product is a colorless solid that is soluble in organic solvents such as chloroform, ether, and dichloromethane. It is stable under normal conditions but may hydrolyze in a humid environment .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-8-6-5-7-9(10)11(15)16/h5-8H,1-4H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXKLPVDOLDOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594038 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

CAS RN |

188665-75-0 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.